4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride
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Overview
Description
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring, with a hydrochloride salt form enhancing its solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride typically involves the sulfonation of 2,6-dimethylaniline followed by the introduction of the amino group. The process can be summarized as follows:
Sulfonation: 2,6-dimethylaniline is treated with sulfuric acid to introduce the sulfonamide group.
Amination: The sulfonated intermediate is then reacted with ammonia or an amine to introduce the amino group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine are employed under acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfonic acids.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl) benzene sulphonamide.
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl) benzene-1-sulphonamide.
Comparison: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike sulfamethazine and sulfadiazine, it has two methyl groups that enhance its lipophilicity and potentially its bioavailability .
Properties
Molecular Formula |
C8H13ClN2O2S |
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Molecular Weight |
236.72 g/mol |
IUPAC Name |
4-amino-2,6-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-5-3-7(9)4-6(2)8(5)13(10,11)12;/h3-4H,9H2,1-2H3,(H2,10,11,12);1H |
InChI Key |
KATGWPITQHNLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N.Cl |
Origin of Product |
United States |
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